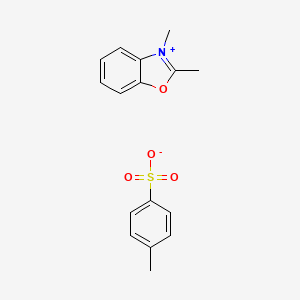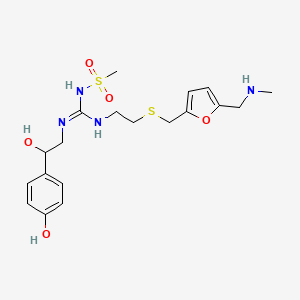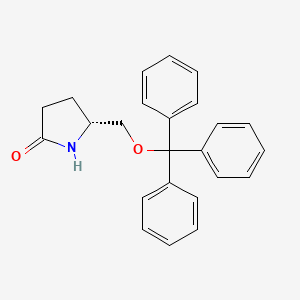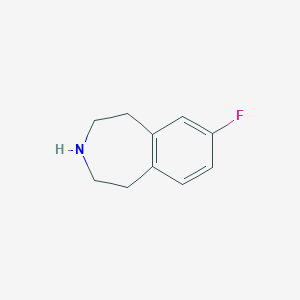
2,3-Dimethylbenzoxazolium tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylbenzoxazolium tosylate is a chemical compound with the molecular formula C16H17NO4S and a molecular weight of 319.37 g/mol. It is primarily used as a building block in the synthesis of syryl or carbocyanine dyes. These dyes are significant in various scientific and industrial applications due to their fluorescent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylbenzoxazolium tosylate typically involves the reaction of 2,3-dimethylbenzoxazole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate group. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethylbenzoxazolium tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as halides, azides, or thiolates.
Elimination Reactions: Under basic conditions, the tosylate group can be eliminated to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, sodium bromide, and thiolates are commonly used nucleophiles.
Bases: Triethylamine and pyridine are often used to facilitate substitution and elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as alkyl halides, azides, or thiolates are formed.
Elimination Products: Alkenes are the primary products of elimination reactions.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylbenzoxazolium tosylate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorescent dyes, which are essential in various analytical techniques.
Biology: The fluorescent properties of the dyes synthesized from this compound make it valuable in imaging and diagnostic applications.
Medicine: The compound’s derivatives are explored for their potential use in photodynamic therapy and as biomarkers.
Industry: It is used in the production of materials that require specific fluorescent properties, such as optical brighteners and sensors.
Wirkmechanismus
The mechanism of action of 2,3-dimethylbenzoxazolium tosylate involves its ability to act as a leaving group in substitution and elimination reactions . The tosylate group is a good leaving group due to its stability and ability to delocalize negative charge. This property facilitates the formation of various products through nucleophilic substitution and elimination pathways .
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethylbenzoxazolium Methosulfate: Similar in structure but uses methosulfate as the counterion.
2,3-Dimethylbenzoxazolium Perchlorate: Uses perchlorate as the counterion and has different solubility and stability properties.
Uniqueness: 2,3-Dimethylbenzoxazolium tosylate is unique due to its tosylate group, which provides superior leaving group properties compared to methosulfate and perchlorate. This makes it more efficient in substitution and elimination reactions, leading to higher yields and more diverse product formation .
Eigenschaften
IUPAC Name |
2,3-dimethyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NO.C7H8O3S/c1-7-10(2)8-5-3-4-6-9(8)11-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJPBIYHSMRHL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=CC=CC=C2O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)

![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)


![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)
